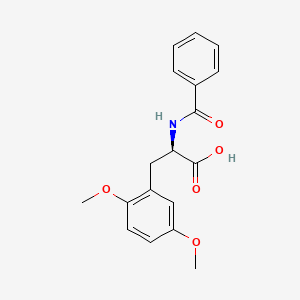

N-Benzoyl-2,5-dimethoxy-D-phenylalanine

Description

Properties

CAS No. |

60569-23-5 |

|---|---|

Molecular Formula |

C18H19NO5 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(2R)-2-benzamido-3-(2,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C18H19NO5/c1-23-14-8-9-16(24-2)13(10-14)11-15(18(21)22)19-17(20)12-6-4-3-5-7-12/h3-10,15H,11H2,1-2H3,(H,19,20)(H,21,22)/t15-/m1/s1 |

InChI Key |

CRHWBJTXLSWMRX-OAHLLOKOSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of 2,5-Dimethoxy-D-phenylalanine

The most straightforward method involves benzoylation of pre-synthesized 2,5-dimethoxy-D-phenylalanine. In a representative procedure, the amino group is acylated using benzoyl chloride in the presence of a base such as triethylamine. A study by Wagner et al. achieved 78% yield by reacting 2,5-dimethoxy-D-phenylalanine with 1.2 equivalents of benzoyl chloride in dichloromethane at 0°C. The reaction’s mild conditions prevent demethylation of the methoxy groups, which is critical for maintaining regiochemistry.

Reaction Conditions:

Hydrostannation-Mediated Functionalization

β-Stannylated intermediates enable selective benzoylation. Krug et al. demonstrated that free radical hydrostannation of dehydrophenylalanine esters with tributyltin hydride generates β-stannylated derivatives, which undergo electrophilic benzoylation. This method avoids protecting-group manipulations but requires stringent control over stereochemistry. The diastereomeric ratio (dr) of the final product depends on the tin hydride’s regioselectivity, with dr values ranging from 3:1 to 5:1.

Key Steps:

- Hydrostannation of dehydrophenylalanine ester with Bu₃SnH.

- Benzoylation using benzoyl chloride in tetrahydrofuran.

- Acidic workup to remove tin residues.

Characterization Data:

- ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 5H, benzoyl), 4.55 (dd, J = 8.2 Hz, α-H), 3.85 (s, 6H, OCH₃).

- ¹¹⁹Sn NMR: δ −25.5 ppm, confirming Sn-C bond cleavage.

Solid-Phase Synthesis and Catalytic Approaches

Resin-Bound Synthesis

Solid-phase methods enhance purity and scalability. A patent by De Gruyter describes immobilizing 2,5-dimethoxy-D-phenylalanine on Wang resin, followed by on-resin benzoylation using benzoyl isocyanate. The resin-bound intermediate is cleaved with trifluoroacetic acid, yielding the product with >90% purity after HPLC.

Optimized Protocol:

Enzymatic Asymmetric Synthesis

Lipase-catalyzed kinetic resolution provides enantiomerically pure N-benzoyl derivatives. Using Candida antarctica lipase B, racemic 2,5-dimethoxy-phenylalanine is acylated with vinyl benzoate in tert-butyl methyl ether, achieving 94% enantiomeric excess (ee) for the D-isomer. This method eliminates chiral auxiliaries but requires precise control of water activity.

Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction of this compound confirms the R-configuration at the α-carbon. The benzoyl and methoxy groups adopt a coplanar arrangement, stabilized by C-H···π interactions.

Crystallographic Data:

Comparative Analysis of Synthetic Routes

| Method | Yield | ee (%) | Complexity | Scalability |

|---|---|---|---|---|

| Direct Acylation | 70–85% | >99 | Low | High |

| Hydrostannation | 60–75% | 85–90 | High | Moderate |

| Solid-Phase Synthesis | 80–90% | >99 | Moderate | High |

| Enzymatic Resolution | 50–65% | 94 | Low | Low |

Direct acylation and solid-phase synthesis are preferred for industrial-scale production due to high yields and minimal byproducts. Enzymatic methods, while eco-friendly, suffer from lower throughput.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2,5-dimethoxy-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoyl group can be reduced to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

N-Benzoyl-2,5-dimethoxy-D-phenylalanine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in the context of metabolic disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzoyl-2,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways. It is known to act as an insulin secretagogue, promoting the secretion of insulin from pancreatic cells . This effect is mediated through its interaction with receptors and signaling pathways involved in insulin release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzoyl-2,3-oxazanorborn-5-ene (Compound 1)

- Structural Differences: Backbone: N-Benzoyl-2,3-oxazanorborn-5-ene features a bicyclic oxazabicyclo framework, whereas N-Benzoyl-2,5-dimethoxy-D-phenylalanine retains the linear phenylalanine backbone. Substituents: The former lacks methoxy groups but includes a fused oxygen-nitrogen ring system, enabling strain-driven reactivity in cycloaddition reactions .

- Reactivity: N-Benzoyl-2,3-oxazanorborn-5-ene undergoes 1,3-dipolar cycloaddition with bromonitrile oxide to yield regioisomeric bromoisoxazoline cycloadducts (4a,b) in 45% and 44% yields, respectively . These adducts serve as precursors for uracil-based scaffolds via nucleophilic substitution at sp² carbons . By contrast, this compound’s methoxy groups may hinder cycloaddition but enhance hydrogen-bonding interactions in PNAs or nucleoside analogues.

N-BOMe Phenethylamines (e.g., 25I-N-BOMe)

- Structural Overlap :

- Functional Implications: The benzoyl group in this compound may reduce receptor binding compared to N-BOMe’s unmodified amino group, redirecting its utility toward non-psychoactive applications like antiviral agents or PNAs .

Benzoylated Amino Acid Derivatives

- Examples: Diphenylglycine (Impurity C in pharmaceutical standards) and benzophenone-related impurities .

- Key Contrasts :

- Diphenylglycine lacks methoxy substitutions and exhibits distinct solubility and stability profiles due to its glycine backbone.

- This compound’s chirality (D-configuration) and methoxy groups may enhance stereoselective interactions in drug design.

Table 1. Cycloaddition Yields of N-Benzoyl-2,3-oxazanorborn-5-ene vs. Hypothetical Reactivity of this compound

Table 2. Pharmacological Classification of Structural Analogs

Research Findings and Implications

- Synthetic Challenges: The methoxy groups in this compound may complicate synthetic routes compared to N-benzoyl-2,3-oxazanorborn-5-ene, which benefits from strain-driven reactivity. Analogous nucleophilic substitution protocols (as used for bromoisoxazolines ) could be adapted for functionalizing the target compound.

- Biological Potential: The compound’s D-configuration and benzoyl protection may improve metabolic stability in drug candidates, akin to modifications seen in carbocyclic nucleosides . Its structural similarity to PNAs suggests utility in β-turn induction, enhancing DNA/RNA binding specificity .

Q & A

Q. What are the key synthetic methodologies for preparing N-Benzoyl-2,5-dimethoxy-D-phenylalanine and its derivatives?

Methodological Answer: The compound can be synthesized via regioselective 1,3-dipolar cycloaddition reactions. For example, bromonitrile oxide (generated in situ from bromoxime) reacts with bicyclic substrates like N-benzoyl-2,3-oxazanorborn-5-ene in ethyl acetate (EtOAc) with NaHCO₃ as a base. The reaction proceeds at room temperature for 48 hours, followed by chromatographic separation to isolate regioisomeric cycloadducts . Key steps include:

- Reagents: Bromoxime, EtOAc, NaHCO₃.

- Conditions: Ambient temperature, 48-hour stirring.

- Purification: Column chromatography (silica gel).

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Critical techniques include:

- NMR Spectroscopy: To confirm regiochemistry and stereochemistry (e.g., distinguishing exo vs. endo adducts).

- X-ray Crystallography: For absolute configuration determination, particularly for resolving isomeric ambiguity .

- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and purity.

- Infrared (IR) Spectroscopy: To identify functional groups (e.g., benzoyl carbonyl stretch at ~1650 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Adopt protocols from structurally related aryl-alanine derivatives:

- Engineering Controls: Use fume hoods or closed systems to minimize inhalation/contact.

- PPE: Nitrile gloves, lab coats, safety goggles, and N95 masks for dust control.

- Emergency Measures: Safety showers and eyewash stations accessible.

- Waste Disposal: Follow institutional guidelines for halogenated/organic waste .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological interactions of this compound?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases). Parameterize the benzoyl and dimethoxy groups for π-π stacking or hydrogen bonding.

- Molecular Dynamics (MD) Simulations: Simulate solvation effects in aqueous/DMSO environments to predict stability.

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites for synthetic modifications .

Q. What strategies resolve contradictions in regiochemical outcomes during cycloaddition reactions involving this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Vary reaction temperature (e.g., low temp favors kinetic products).

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize dipolar intermediates, altering regioselectivity.

- Steric Maps: Use computational tools (e.g., Gaussian) to model transition states and identify steric hindrance from the dimethoxy substituents .

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact crystallographic packing and solubility?

Methodological Answer:

- Crystallography: Compare crystal structures of analogs (e.g., N-benzoyl-2,5-diethoxy vs. dimethoxy derivatives). Ethoxy groups increase hydrophobicity and alter unit-cell parameters.

- Solubility Testing: Perform phase-solubility diagrams in water/ethanol mixtures. Methoxy groups enhance aqueous solubility due to higher polarity .

Q. What advanced techniques differentiate stereoisomers or regioisomers of this compound in complex mixtures?

Methodological Answer:

- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol gradients.

- 2D NMR (e.g., NOESY): Detect spatial proximity of benzoyl and dimethoxy groups.

- Vibrational Circular Dichroism (VCD): Assign absolute configuration in enantiomeric mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.